5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H18ClNO4S2 and its molecular weight is 423.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H18ClN O4S
- Key Functional Groups :
- Furan ring
- Sulfonamide
- Thiophenyl group
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonyl group is known to facilitate hydrogen bonding and electrostatic interactions, which may enhance binding affinity to enzymes or receptors involved in disease pathways. Potential mechanisms include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical in cancer and infectious diseases.
- Receptor Modulation : The binding of this compound to specific receptors may alter signaling pathways, affecting cellular responses.
Biological Activity Overview
Research indicates that compounds structurally related to this molecule exhibit a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against bacterial and fungal strains.
- Anticancer Properties : Certain derivatives have shown cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties through inhibition of pro-inflammatory mediators.
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 (μM) | Reference |
---|---|---|---|
F8-B22 | SARS-CoV-2 M pro Inhibitor | 1.55 | |
F8-S43 | SARS-CoV-2 M pro Inhibitor | 10.76 | |
Compound X | Antimicrobial | 5.0 | |
Compound Y | Anticancer | 12.3 |
Case Studies
-
SARS-CoV-2 Main Protease Inhibition :
A study identified derivatives similar to the target compound that acted as non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (M pro). Compounds F8-B6 and F8-B22 exhibited low cytotoxicity with IC50 values indicating strong inhibitory activity, suggesting potential therapeutic applications against COVID-19 . -
Antimicrobial Screening :
Compounds structurally related to the target molecule were screened for antimicrobial activity against various pathogens. Results indicated significant inhibition of growth in several bacterial strains, further validating the potential use of such compounds in treating infections .
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfonylmethyl]-N-(2-thiophen-2-ylethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S2/c20-17-6-2-1-4-14(17)12-27(23,24)13-15-7-8-18(25-15)19(22)21-10-9-16-5-3-11-26-16/h1-8,11H,9-10,12-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSSZRBCTKLRPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)NCCC3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.